molecular formula C8H17N2O3P B14406698 Diethyl [cyano(dimethylamino)methyl]phosphonate CAS No. 82518-32-9

Diethyl [cyano(dimethylamino)methyl]phosphonate

Cat. No.: B14406698
CAS No.: 82518-32-9
M. Wt: 220.21 g/mol
InChI Key: PYPREJMJVYDFAD-UHFFFAOYSA-N
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Description

Diethyl [cyano(dimethylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C8H17N2O3P. It is known for its use in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons olefination reaction . This compound is characterized by the presence of a phosphonate group, a cyano group, and a dimethylamino group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl [cyano(dimethylamino)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with cyanomethyl dimethylamine under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [cyano(dimethylamino)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [cyano(dimethylamino)methyl]phosphonate involves its ability to act as a nucleophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the cyano and dimethylamino groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Diethyl cyanomethylphosphonate
  • Diethyl phosphonoacetonitrile
  • Dimethyl cyanomethylphosphonate

Comparison: Diethyl [cyano(dimethylamino)methyl]phosphonate is unique due to the presence of both cyano and dimethylamino groups, which enhance its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a broader range of reactivity and can be used in more diverse chemical reactions .

Properties

CAS No.

82518-32-9

Molecular Formula

C8H17N2O3P

Molecular Weight

220.21 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-(dimethylamino)acetonitrile

InChI

InChI=1S/C8H17N2O3P/c1-5-12-14(11,13-6-2)8(7-9)10(3)4/h8H,5-6H2,1-4H3

InChI Key

PYPREJMJVYDFAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C#N)N(C)C)OCC

Origin of Product

United States

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